molecular formula C21H12F2N4OS2 B2673441 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895435-98-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2673441
CAS RN: 895435-98-0
M. Wt: 438.47
InChI Key: JVVBWXSPHAPYLC-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H12F2N4OS2 and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antituberculosis Agents

Research has explored the synthesis and biological evaluation of thiazole derivatives, showing potential as antibacterial and antituberculosis agents. For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and evaluated for their activity against Mycobacterium tuberculosis, showing promising results as antituberculosis agents without significant cytotoxicity (Jeankumar et al., 2013).

Antimicrobial Activity

Compounds derived from benzothiazole have been reported for their antimicrobial properties. Synthesis of novel analogs involving 2-aminobenzothiazole as a core structure has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial activity at non-cytotoxic concentrations, indicating their potential for therapeutic applications (Palkar et al., 2017).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The design and synthesis of substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been explored as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds have demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in tumor models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Environmental Applications

A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide was synthesized for the removal of heavy metals from industrial wastes. This research demonstrates the potential of thiazole derivatives in environmental applications, particularly in the remediation of heavy metal-contaminated waters (Zargoosh et al., 2015).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N4OS2/c22-13-8-14(23)18-17(9-13)30-21(26-18)27(11-12-4-3-7-24-10-12)20(28)19-25-15-5-1-2-6-16(15)29-19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVBWXSPHAPYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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